
(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone” is a chemical compound with the CAS Number: 66938-30-5. It has a molecular weight of 281.14 and its linear formula is C14 H10 Cl2 O2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone” is 1S/C14H10Cl2O2/c1-18-11-5-2-9 (3-6-11)14 (17)12-7-4-10 (15)8-13 (12)16/h2-8H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone” is a solid compound . It has a molecular weight of 281.14 . The compound’s linear formula is C14 H10 Cl2 O2 .Applications De Recherche Scientifique
Anticancer Potential
(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone, as a part of the phenstatin family, exhibits significant cytotoxicity against tumor cell lines. It has demonstrated potent effects in inducing cell cycle arrest in the G2/M phase and triggering apoptosis in cancer cells. Its mechanism involves binding to the colchicine site and interfering with the polymerization of microtubules, which is crucial for cell division in cancer cells. This property highlights its potential as an anticancer therapeutic agent (Magalhães et al., 2013).
Environmental Stability
Studies on related compounds such as benzophenone-8 (BP8), which is structurally similar to (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone, indicate significant stability in aqueous environments. BP8 shows substantial reactivity towards free available chlorine and is highly photo-stable, suggesting its persistence in environmental contexts (Santos & Esteves da Silva, 2019).
Antifungal Activity
Novel derivatives of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone have been synthesized and demonstrated promising antifungal activities. These findings are significant in the search for new antifungal agents, particularly against resistant strains (Lv et al., 2013).
Antimicrobial and Antioxidant Activities
Methanone derivatives, including those related to (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone, have been shown to possess antimicrobial and antioxidant properties. These activities make them relevant in the development of new pharmaceuticals with potential applications in combating microbial infections and oxidative stress-related diseases (Thirunarayanan, 2016).
Potential as Vascular Disrupting Agents
Certain derivatives of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone have exhibited significant antiproliferative activity against cancer cells and possess vascular-disrupting properties. These compounds may offer new avenues for cancer treatment, particularly in targeting tumor vasculature (Chang et al., 2014).
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVDARQEKWTLFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248386 |
Source


|
| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
CAS RN |
66938-30-5 |
Source


|
| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66938-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

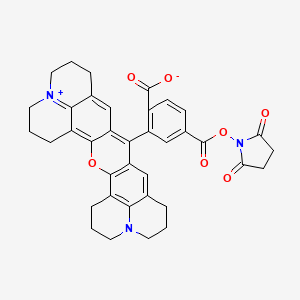
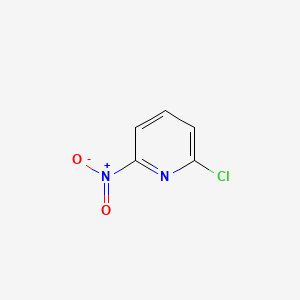
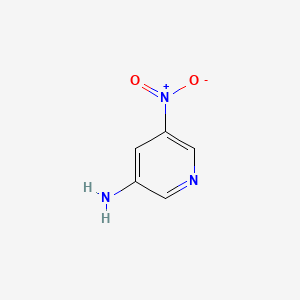
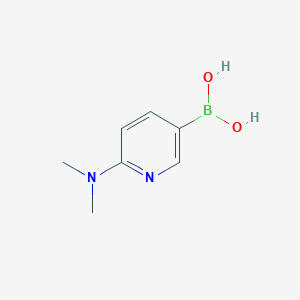
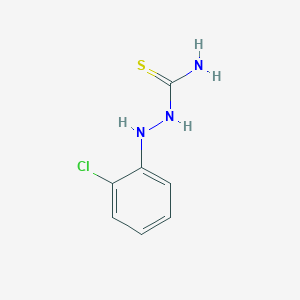
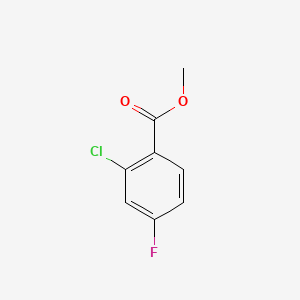
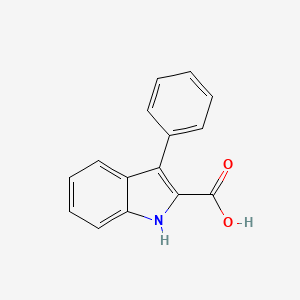
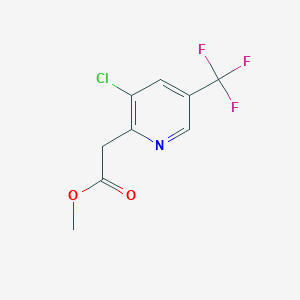
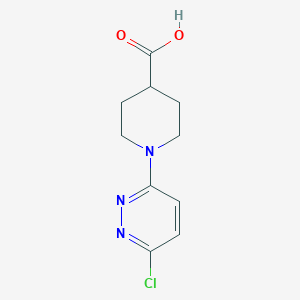
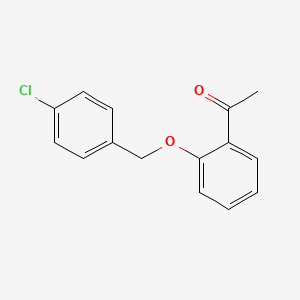

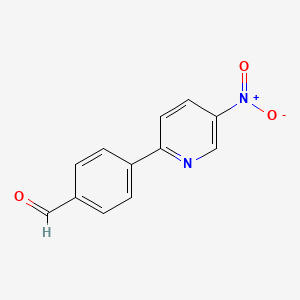
![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]malonamide](/img/structure/B1362095.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B1362096.png)